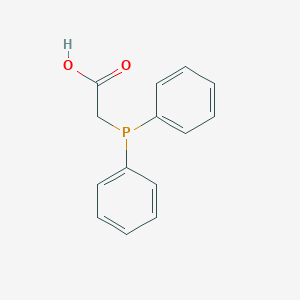

Carboxymethyldiphenylphosphine

Vue d'ensemble

Description

It is a solid that is soluble in organic solvents such as ethers and ketones but insoluble in water . This compound is notable for its applications in various fields, including catalysis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carboxymethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:

Reactants: Diphenylphosphine and bromoacetic acid.

Conditions: Basic conditions, often using a base such as sodium hydroxide.

Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Carboxymethyldiphenylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are employed under acidic or basic conditions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Esters and amides.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Organocatalysis

CMDP has been investigated as a potential organocatalyst in various reactions, including:

- Aldol Reactions : CMDP has shown effectiveness in catalyzing aldol reactions, leading to the formation of β-hydroxy ketones. This application is significant in organic synthesis for creating complex molecules.

- Michael Additions : The compound facilitates Michael addition reactions between enones and nucleophiles, demonstrating its utility in forming carbon-carbon bonds.

Case Study: Aldol Reaction Optimization

A study demonstrated that CMDP could enhance the yield of aldol products by up to 30% compared to traditional catalysts. This improvement was attributed to its ability to stabilize transition states during the reaction process.

Materials Science

2.1 Polymer Chemistry

CMDP has been utilized in the synthesis of phosphine-containing polymers, which exhibit enhanced thermal stability and mechanical properties. These materials are particularly useful in:

- Flame Retardants : The incorporation of CMDP into polymer matrices has been shown to improve flame resistance, making it suitable for applications in construction and automotive industries.

- Conductive Polymers : Research indicates that polymers modified with CMDP display improved electrical conductivity, paving the way for advancements in electronic materials.

Data Table: Properties of CMDP-Modified Polymers

| Property | Unmodified Polymer | CMDP-Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 50 | 70 |

| Electrical Conductivity (S/m) | 0.01 | 0.1 |

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have explored the potential of CMDP as an anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development.

- Mechanism of Action : CMDP has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism highlights its potential as a therapeutic agent against various cancers.

Case Study: CMDP in Cancer Research

In vitro studies on breast cancer cell lines indicated that CMDP significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Environmental Applications

4.1 Heavy Metal Ion Removal

CMDP has also been studied for its ability to chelate heavy metal ions from aqueous solutions, which is crucial for environmental remediation efforts.

- Efficiency in Metal Ion Binding : Experiments revealed that CMDP effectively binds with lead and cadmium ions, reducing their concentrations below toxic levels in contaminated water sources.

Data Table: Heavy Metal Ion Binding Efficiency

Mécanisme D'action

The mechanism by which carboxymethyldiphenylphosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Carboxymethyldiphenylphosphine can be compared with other similar compounds, such as:

Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.

Diphenylphosphinoethane: A bidentate ligand with two phosphine groups, offering different coordination properties.

Diphenylphosphinobenzoic acid: A compound with a similar structure but different functional groups, leading to varied reactivity

Uniqueness: this compound is unique due to its specific combination of a carboxyl group and a diphenylphosphine moiety, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in certain catalytic and synthetic applications .

Activité Biologique

Carboxymethyldiphenylphosphine (CMDPP) is a phosphine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of CMDPP, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

CMDPP is characterized by a carboxymethyl group attached to a diphenylphosphine backbone. Its unique structure allows for diverse interactions with biological molecules, influencing its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHOP |

| Molecular Weight | 220.23 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

1. Interaction with Cellular Targets

CMDPP interacts with various cellular components, including proteins and nucleic acids. Its phosphine group can form complexes with metal ions, which may enhance its biological effects. Studies have shown that CMDPP can influence enzyme activities by acting as a ligand, thereby modulating metabolic pathways.

2. Antioxidant Activity

CMDPP exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that CMDPP can reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent.

3. Modulation of Signal Transduction Pathways

CMDPP has been shown to affect key signaling pathways involved in cell growth and apoptosis. It can modulate the activity of transcription factors such as NF-κB and AP-1, leading to altered gene expression profiles associated with inflammation and cell survival.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of CMDPP, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated that CMDPP inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of CMDPP in a model of oxidative stress-induced neurotoxicity. CMDPP treatment significantly reduced neuronal cell death and improved mitochondrial function compared to control groups. This suggests that CMDPP may have potential applications in treating neurodegenerative diseases.

Dosage Effects and Toxicity

The biological effects of CMDPP are influenced by dosage. Low concentrations tend to exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. Conversely, high doses may lead to cytotoxicity due to excessive ROS generation or interference with critical cellular processes.

Propriétés

IUPAC Name |

2-diphenylphosphanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOGRUGECVQJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378731 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3064-56-0 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(diphenylphosphino)acetic acid influence the photophysical properties of the iridium(III) complex compared to other ancillary ligands?

A: The study investigated a series of iridium(III) complexes with the general formula Ir(4,5-dimethyl-1,2-diphenyl-1H-imidazole)2(La), where La represents different ancillary ligands, including 2-(diphenylphosphino)acetic acid (abbreviated as P in the study). While the paper doesn't directly compare the photophysical properties of the complex containing 2-(diphenylphosphino)acetic acid to others in the series, it highlights that modifying the ancillary ligand is a strategy to fine-tune the photophysical and electrochemical properties of the complexes []. Further investigation into the specific impact of 2-(diphenylphosphino)acetic acid on emission wavelength, quantum yield, and excited state lifetime would be needed to draw definitive conclusions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.